molecular formula C10H12BrNO B14817906 3-Bromo-4-cyclopropoxy-2-ethylpyridine

3-Bromo-4-cyclopropoxy-2-ethylpyridine

Cat. No.: B14817906
M. Wt: 242.11 g/mol
InChI Key: IPMHTPSMOPBXHW-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropoxy-2-ethylpyridine is a brominated pyridine derivative with a cyclopropoxy substituent at the 4-position and an ethyl group at the 2-position. Pyridine derivatives are widely utilized in drug discovery for their bioisosteric properties and ability to modulate pharmacokinetic profiles. The bromine atom at the 3-position enhances reactivity in cross-coupling reactions, while the cyclopropoxy group may confer steric and electronic effects critical for target binding.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-bromo-4-cyclopropyloxy-2-ethylpyridine

InChI

InChI=1S/C10H12BrNO/c1-2-8-10(11)9(5-6-12-8)13-7-3-4-7/h5-7H,2-4H2,1H3

InChI Key

IPMHTPSMOPBXHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1Br)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropoxy-2-ethylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 3-Bromo-4-cyclopropoxy-2-ethylpyridine may involve optimized synthetic protocols to increase yield and efficiency. For example, starting from 2-bromo-4-methylpyridine, the overall yield can be significantly increased by avoiding the use of palladium as a catalyst and employing more diverse and versatile reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropoxy-2-ethylpyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Bromo-4-cyclopropoxy-2-ethylpyridine may yield a corresponding pyridine oxide, while reduction may yield a cyclopropyl-substituted pyridine.

Scientific Research Applications

3-Bromo-4-cyclopropoxy-2-ethylpyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-Bromo-4-cyclopropoxy-2-ethylpyridine with structurally related bromopyridines from the provided evidence:

Compound Name Bromine Position Key Substituents CAS RN Molecular Formula
3-Bromo-4-cyclopropoxy-2-ethylpyridine 3 4-cyclopropoxy, 2-ethyl Not Available C₁₁H₁₃BrNO
2-Bromo-3-methylpyridine 2 3-methyl 3430-17-9 C₆H₆BrN
5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine 5 3-methyl, 2-piperidinyl carbonyl Not Listed C₁₃H₁₅BrN₂O

Key Observations :

  • Bromine Position : The reactivity and regioselectivity of brominated pyridines are highly dependent on bromine placement. For instance, 2-bromo-3-methylpyridine (CAS 3430-17-9) is optimized for nucleophilic aromatic substitution at the 2-position due to electron-withdrawing effects of adjacent substituents . In contrast, the 3-bromo group in the target compound may favor Suzuki-Miyaura coupling reactions.
  • Substituent Complexity : The cyclopropoxy group in the target compound introduces steric hindrance and ring strain, which are absent in simpler analogues like 2-bromo-3-methylpyridine. Such structural features can influence solubility, metabolic stability, and synthetic accessibility.

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